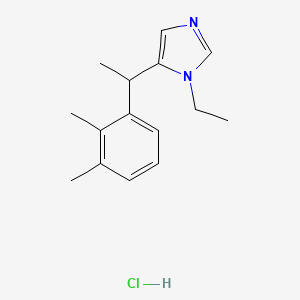
Ethylmedetomidine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylmedetomidine Hydrochloride is a synthetic compound that belongs to the class of alpha-2 adrenergic agonists. It is an impurity of Medetomidine Hydrochloride, which is widely used as a veterinary anesthetic and analgesic. This compound shares similar pharmacological properties with Medetomidine, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethylmedetomidine Hydrochloride involves the reaction of 2,3-dimethylbenzylamine with imidazole under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. The resulting product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is then packaged and distributed for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Ethylmedetomidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituents involved but often require catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Ethylmedetomidine Hydrochloride has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for method development and validation.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: Research focuses on its potential as an anesthetic and analgesic, similar to Medetomidine.
Industry: It is used in the development of new pharmaceuticals and as a component in veterinary medicine.
Mechanism of Action
Ethylmedetomidine Hydrochloride exerts its effects by binding to alpha-2 adrenergic receptors. This binding inhibits the release of norepinephrine, leading to sedative and analgesic effects. The compound primarily targets the central nervous system, affecting pathways involved in pain and sedation .
Comparison with Similar Compounds
Medetomidine Hydrochloride: A widely used veterinary anesthetic with similar pharmacological properties.
Dexmedetomidine Hydrochloride: A more selective alpha-2 adrenergic agonist used in both veterinary and human medicine.
Uniqueness: Ethylmedetomidine Hydrochloride is unique due to its specific chemical structure and the presence of an ethyl group, which may influence its pharmacokinetics and pharmacodynamics compared to other similar compounds.
Properties
Molecular Formula |
C15H21ClN2 |
|---|---|
Molecular Weight |
264.79 g/mol |
IUPAC Name |
5-[1-(2,3-dimethylphenyl)ethyl]-1-ethylimidazole;hydrochloride |
InChI |
InChI=1S/C15H20N2.ClH/c1-5-17-10-16-9-15(17)13(4)14-8-6-7-11(2)12(14)3;/h6-10,13H,5H2,1-4H3;1H |
InChI Key |
QFPAWBRZFWBKNC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC=C1C(C)C2=CC=CC(=C2C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















